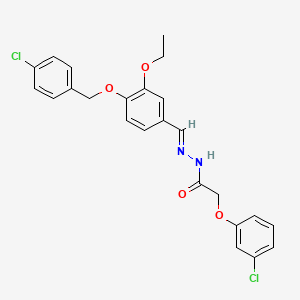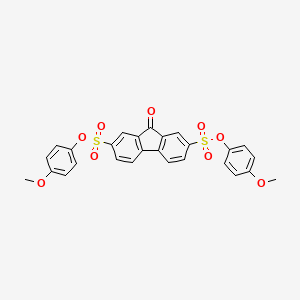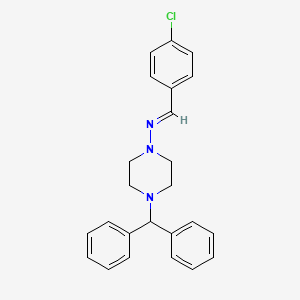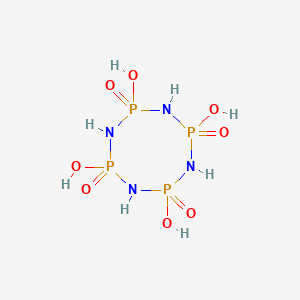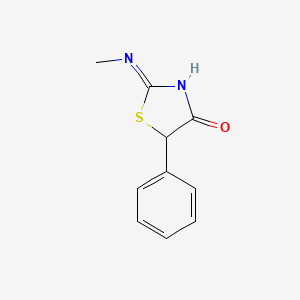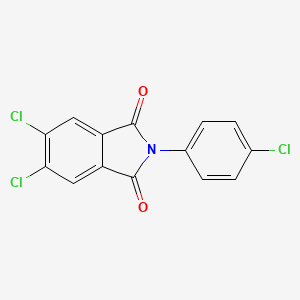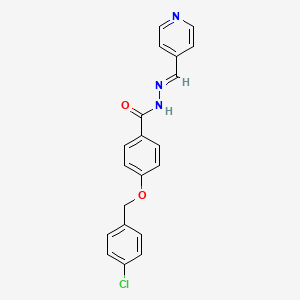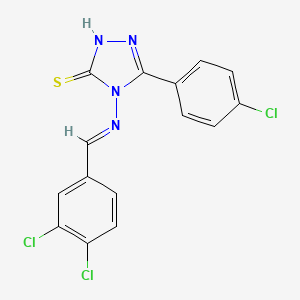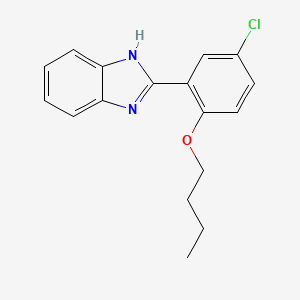
1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities.
Métodos De Preparación
The synthesis of 1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-butoxy-5-chlorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated through crystallization .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives, which are studied for their potential as catalysts and ligands in coordination chemistry.
Biology: This compound is investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Research focuses on its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins and enzymes in microorganisms, leading to their death. In anticancer research, it is thought to interfere with cell division and induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- can be compared with other benzimidazole derivatives, such as:
- 2-methyl-1H-benzimidazole-5-carboxylic acid
- 2-phenyl-1H-benzimidazole
- 2-(2-chlorophenyl)-1H-benzimidazole
These compounds share the benzimidazole core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the butoxy and chlorophenyl groups in 1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- makes it unique, providing it with distinct solubility, stability, and reactivity characteristics .
Propiedades
Número CAS |
62871-18-5 |
|---|---|
Fórmula molecular |
C17H17ClN2O |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
2-(2-butoxy-5-chlorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C17H17ClN2O/c1-2-3-10-21-16-9-8-12(18)11-13(16)17-19-14-6-4-5-7-15(14)20-17/h4-9,11H,2-3,10H2,1H3,(H,19,20) |
Clave InChI |
LUSUIYPWXBTHMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


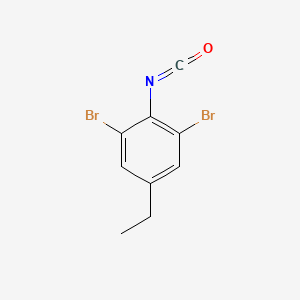
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
![3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081668.png)
